molecular formula C17H26N2O4 B2450224 benzyl N-[(2S)-1-(3-methoxypropylamino)-3-methyl-1-oxobutan-2-yl]carbamate CAS No. 178049-55-3

benzyl N-[(2S)-1-(3-methoxypropylamino)-3-methyl-1-oxobutan-2-yl]carbamate

Cat. No. B2450224
M. Wt: 322.405
InChI Key: WKWKADJQUULNFK-UHFFFAOYSA-N
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Description

Benzyl N-[(2S)-1-(3-methoxypropylamino)-3-methyl-1-oxobutan-2-yl]carbamate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas of study.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis and Analytical Characterization : A study highlighted the synthesis and characterization of a closely related compound, N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide, emphasizing the importance of accurate identification in research chemicals and the potential for bioisosteric replacements in synthetic cannabinoids (McLaughlin et al., 2016).

  • Vibrational and UV–Visible Spectroscopic Studies : A combined experimental and theoretical study focused on the vibrational and electronic properties of a similar molecule, Benzyl(imino(1H-pyrazol-1-yl)methyl)carbamate, using density functional theory. This study contributes to understanding the molecular geometries and vibrational spectra relevant to similar compounds (Rao et al., 2016).

Bioactivity and Medicinal Chemistry

  • Bactericidal Activity : A study reported on benzamide derivatives, including 4- and 5-Chloro-2-hydroxy-N-[1-oxo-1-(phenylamino)alkan-2-yl]benzamides, which demonstrated potent bactericidal activity against methicillin-resistant Staphylococcus aureus (MRSA). This indicates potential applications in developing antibacterial agents (Zadrazilova et al., 2015).

  • Synthesis of Pharmaceutical Intermediates : A study on the synthesis of methyl 2-benzamidomethyl-3-oxobutanoate, a raw material used in carbapenem synthesis, demonstrates the relevance of similar compounds in pharmaceutical manufacturing (Chao et al., 2009).

  • Antimicrobial Activity : The synthesis and testing of compounds like Methyl N-[1-(Benzoylamino)-2-methoxy-2-oxoethyl]-tryptophanate showed bactericidal effects against various bacterial strains, indicating the relevance of such compounds in developing new antimicrobial agents (Karai et al., 2017).

Chemical Synthesis and Reactions

  • One-Step Synthesis Techniques : A study detailed a convenient one-step synthesis process for related compounds, highlighting efficient methods for producing complex organic molecules (Yadav et al., 2020).

  • Cycloaddition Reactions : Research on Cu(I)-catalyzed [3+2] cycloadditions of tert-Butyl (S)-(3-Oxopent-4- yn-2-yl)carbamate to 1-Benzylidenepyrazole-3-one-derived Azomethine Imines contributes to the understanding of cycloaddition reactions in organic chemistry, which can be applied to similar compounds (Pušavec et al., 2014).

properties

IUPAC Name

benzyl N-[(2S)-1-(3-methoxypropylamino)-3-methyl-1-oxobutan-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O4/c1-13(2)15(16(20)18-10-7-11-22-3)19-17(21)23-12-14-8-5-4-6-9-14/h4-6,8-9,13,15H,7,10-12H2,1-3H3,(H,18,20)(H,19,21)/t15-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKWKADJQUULNFK-HNNXBMFYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NCCCOC)NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)NCCCOC)NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901117281
Record name Carbamic acid, [1-[[(3-methoxypropyl)amino]carbonyl]-2-methylpropyl]-, phenylmethyl ester, (S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901117281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 16493895

CAS RN

178049-55-3
Record name Carbamic acid, [1-[[(3-methoxypropyl)amino]carbonyl]-2-methylpropyl]-, phenylmethyl ester, (S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=178049-55-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, [1-[[(3-methoxypropyl)amino]carbonyl]-2-methylpropyl]-, phenylmethyl ester, (S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901117281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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